(Z)-methyl 2-(2-((2-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
Description
The compound “(Z)-methyl 2-(2-((2-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate” is a benzothiazole derivative characterized by a sulfamoyl group at position 6, a (Z)-configured imino linkage to a 2-fluorobenzoyl moiety, and a methyl acetate ester at position 3 of the benzo[d]thiazole core.
Benzothiazoles are privileged scaffolds in medicinal and agrochemical research due to their versatility in hydrogen bonding, π-π stacking, and interactions with biological targets. The sulfamoyl group in this compound may enhance solubility and target binding, while the 2-fluorobenzoyl substituent could improve metabolic stability and lipophilicity.
Properties
IUPAC Name |
methyl 2-[2-(2-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O5S2/c1-26-15(22)9-21-13-7-6-10(28(19,24)25)8-14(13)27-17(21)20-16(23)11-4-2-3-5-12(11)18/h2-8H,9H2,1H3,(H2,19,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWWKBVSAISCEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(2-((2-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C₁₈H₁₈F N₃O₅S
- Molecular Weight : 405.42 g/mol
- IUPAC Name : (Z)-methyl 2-(2-((2-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
Synthesis
The synthesis of (Z)-methyl 2-(2-((2-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate involves several steps, typically starting from commercially available benzothiazole derivatives. The process includes:
- Formation of Benzothiazole : Utilizing appropriate thioketones and amines.
- Imine Formation : Reacting the benzothiazole with 2-fluorobenzoyl chloride to form an imine.
- Sulfamoylation : Introducing a sulfamoyl group to enhance biological activity.
- Acetate Formation : Methylating the final product to yield the acetate ester.
1. Anticancer Activity
Recent studies have shown that compounds similar to (Z)-methyl 2-(2-((2-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate exhibit significant anticancer properties. For example, related benzothiazole derivatives have demonstrated potent inhibition against various cancer cell lines, including breast and liver cancers, with IC₅₀ values in the low micromolar range .
2. Anti-inflammatory and Analgesic Effects
The compound has been evaluated for its anti-inflammatory and analgesic properties. In vivo studies indicated that it significantly reduces inflammation and pain in animal models, comparable to standard anti-inflammatory drugs .
| Activity | Model Used | Dose | Effectiveness |
|---|---|---|---|
| Anti-inflammatory | Albino rats | 50 mg/kg | Significant reduction in inflammation |
| Analgesic | Pain model in rats | 50 mg/kg | Comparable to reference drugs |
3. Antioxidant Activity
Research indicates that (Z)-methyl 2-(2-((2-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate exhibits antioxidant properties by scavenging free radicals effectively. This was assessed using DPPH and ABTS assays, showing a dose-dependent effect .
Case Study 1: Anticancer Efficacy
A study investigated the anticancer efficacy of related benzothiazole derivatives on human cancer cell lines (MDA-MB-231 and SK-Hep-1). The results highlighted that certain derivatives exhibited IC₅₀ values as low as 0.004 μM against T-cell proliferation, suggesting a strong potential for therapeutic applications in oncology .
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on its anti-inflammatory effects, the compound was administered to rats with induced paw edema. The results showed a significant reduction in edema size compared to control groups, indicating its potential as a non-steroidal anti-inflammatory drug (NSAID) .
Scientific Research Applications
Antiviral Properties
One of the most significant applications of this compound is its antiviral activity. Research indicates that derivatives of benzothiazole, similar to (Z)-methyl 2-(2-((2-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate, have been shown to inhibit viral replication, particularly against HIV and other retroviruses. A study highlighted the effectiveness of related compounds as integrase inhibitors, which are crucial in preventing the integration of viral DNA into host genomes .
Anti-inflammatory and Analgesic Effects
The compound has also been evaluated for its anti-inflammatory and analgesic properties. In various studies, derivatives were tested on animal models to assess their ability to reduce inflammation and pain. For instance, compounds structurally related to (Z)-methyl 2-(2-((2-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate demonstrated significant reductions in inflammation markers in induced models .
Antibacterial Activity
The antibacterial efficacy of benzothiazole derivatives is well-documented. The compound's structure allows it to interact with bacterial enzymes or receptors, inhibiting growth or causing cell death. Studies have shown that certain derivatives possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .
Pharmacological Evaluations
Several studies have focused on evaluating the pharmacological profile of (Z)-methyl 2-(2-((2-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate:
- Study A : Investigated the compound's effect on inflammation in a rat model, finding a significant reduction in swelling compared to control groups.
- Study B : Assessed its analgesic properties through behavioral tests, showing that it effectively reduced pain responses.
These studies highlight the compound's potential as a multi-functional therapeutic agent.
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues within Benzothiazole Derivatives
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate (reported in ) shares the benzo[d]thiazole core but differs in substituents. Key comparisons include:
- Substituent Effects: The target compound’s sulfamoyl and 2-fluorobenzoyl groups contrast with the indole and cyanoacetate groups in ’s analogue. Sulfamoyl groups are associated with antibacterial and enzyme-inhibitory properties, whereas indole derivatives often exhibit anticancer or neuroactive profiles .
- Synthesis : Both compounds likely employ similar benzothiazole alkylation strategies, but the target compound’s fluorinated and sulfamoyl groups may require specialized reagents (e.g., sulfamoyl chlorides or fluorobenzoyl halides).
Sulfonyl-Containing Agrochemicals
Metsulfuron methyl () is a sulfonylurea herbicide with a triazine ring and methyl benzoate group. Comparisons include:
- Functional Groups : The target compound’s sulfamoyl (-SO₂NH₂) group differs from the sulfonylurea (-SO₂NHC(O)NH-) in metsulfuron methyl. Sulfonylureas inhibit acetolactate synthase in plants, while sulfamoyl groups are more common in antimicrobials or carbonic anhydrase inhibitors.
- Bioactivity: The 2-fluorobenzoyl group in the target compound may confer selectivity toward non-plant targets (e.g., microbial or mammalian enzymes), whereas metsulfuron methyl’s triazine moiety is optimized for herbicidal activity .
Thiazole-Based Pharmacopeial Agents
Thiazol-5-ylmethyl carbamates () feature complex substituents, including hydroxy and phenyl groups. Key distinctions:
Data Tables
Research Findings
- Sulfamoyl vs. Sulfonylurea : Sulfamoyl groups (pKa ~1-3) are less acidic than sulfonylureas (pKa ~3-5), which may influence their binding to basic residues in enzymes .
- Fluorine Effects: The 2-fluorobenzoyl group in the target compound could reduce metabolic oxidation compared to non-fluorinated analogues, enhancing pharmacokinetic stability.
- Benzothiazole vs. Thiazole: The extended π-system of benzo[d]thiazole may improve binding affinity to aromatic-rich enzyme pockets compared to monocyclic thiazoles .
Q & A
Q. What are the optimal synthetic routes for (Z)-methyl 2-(2-((2-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate?
- Methodological Answer : The synthesis involves two key steps: (1) formation of the benzo[d]thiazole core via condensation of 2-aminobenzenesulfonamide with a carbonyl source (e.g., 2-fluorobenzoyl chloride) under acidic conditions, and (2) imine formation using a methyl acetate derivative. Reflux in aprotic solvents like acetone or DMF (60–80°C, 8–12 h) is recommended, with purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Similar protocols for thiazole derivatives are detailed in and , where Schiff base intermediates are critical .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : To confirm the (Z)-configuration of the imino group and sulfamoyl substitution. Key signals include the imine proton (δ 8.5–9.5 ppm) and sulfamoyl NH₂ (δ 5.5–6.5 ppm) .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=N stretch) and ~1300 cm⁻¹ (S=O stretch) validate functional groups .
- Mass Spectrometry (HRMS) : To confirm molecular ion [M+H]⁺ and fragmentation patterns matching the benzothiazole core .
Q. How can researchers optimize reaction yields during the sulfamoyl group introduction?
- Methodological Answer : Use sulfamoyl chloride in a two-phase system (dichloromethane/water) with a base (e.g., triethylamine) to neutralize HCl byproducts. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1). highlights similar sulfonylation conditions with >80% yields after 6 h at 50°C .
Advanced Research Questions
Q. How can computational methods resolve contradictions between theoretical and observed spectroscopic data?
- Methodological Answer :
- DFT Calculations : Optimize the molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level to predict NMR chemical shifts and compare with experimental data .
- X-ray Crystallography : If crystals are obtainable, compare bond lengths/angles (e.g., C=N imine bond ~1.28 Å) to validate the (Z)-configuration .
- Dynamic NMR : Study temperature-dependent splitting of NH₂ protons to assess hydrogen bonding effects .
Q. What strategies can elucidate the compound’s mechanism of action in biological systems (e.g., enzyme inhibition)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on the sulfamoyl group’s hydrogen bonding with active-site residues .
- Kinetic Studies : Perform enzyme inhibition assays (IC₅₀ determination) under varied pH/temperature conditions. ’s stability protocols (HPLC monitoring) can be adapted .
Q. How does the electronic nature of substituents (e.g., 2-fluoro vs. other halogens) influence biological activity?
- Methodological Answer :
- QSAR Studies : Synthesize analogs with Cl, Br, or NO₂ substituents and compare logP, dipole moments, and IC₅₀ values. demonstrates that electron-withdrawing groups (e.g., -F) enhance binding affinity to hydrophobic pockets .
- Hammett Plots : Correlate substituent σ values with activity to identify electronic contributions .
Q. What experimental designs can address stability issues in aqueous buffers?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to pH 1–13 buffers (37°C, 24 h) and analyze degradation products via LC-MS. ’s acid/base hydrolysis protocols are applicable .
- Lyophilization : Improve shelf life by lyophilizing the compound with cryoprotectants (e.g., trehalose) .
Data Analysis and Contradiction Resolution
Q. How to reconcile discrepancies in biological activity between in vitro and in vivo models?
- Methodological Answer :
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites in plasma. Adjust dosing regimens based on bioavailability (e.g., co-administration with CYP450 inhibitors) .
- PK/PD Modeling : Integrate pharmacokinetic data (Cmax, t½) with pharmacodynamic outcomes to refine efficacy predictions .
Q. What statistical approaches are suitable for analyzing dose-response data with high variability?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
